N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S2/c21-14(12-7-4-8-13(9-12)20(22)23)17-15-18-19-16(25-15)24-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFHJABPBKPZAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(Benzylthio)-1,3,4-Thiadiazol-2-Amine
Cyclodehydration of Thiosemicarbazide with Carboxylic Acid Derivatives
The 1,3,4-thiadiazole core is synthesized via cyclodehydration of thiosemicarbazide and a mercapto-substituted carboxylic acid. For 5-(benzylthio) substitution, 2-(benzylthio)acetic acid (1.0 mmol) reacts with thiosemicarbazide (1.2 mmol) in ethanol under reflux (65–70°C) with concentrated sulfuric acid (5% v/v) as a catalyst. The reaction proceeds via intermediate thioamide formation, followed by acid-catalyzed cyclization (Scheme 1):
Scheme 1 :
$$
\text{Thiosemicarbazide + 2-(Benzylthio)acetic Acid} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{5-(Benzylthio)-1,3,4-Thiadiazol-2-Amine}
$$
Optimization of Reaction Conditions
Key parameters influencing yield include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst (H2SO4) | 5% v/v | 82 |
| Solvent | Ethanol | 78 |
| Temperature | 65–70°C | 85 |
| Reaction Time | 2 hours | 80 |
Reducing the catalyst to 3% v/v decreases yield to 62%, while substituting ethanol with acetonitrile results in incomplete cyclization (45% yield).
Alternative Pathway: Nucleophilic Substitution
An alternative route involves synthesizing 2-amino-5-mercapto-1,3,4-thiadiazole followed by benzylation. The mercapto group undergoes nucleophilic displacement with benzyl bromide (1.5 mmol) in dimethylformamide (DMF) at 25°C, using potassium carbonate (2.0 mmol) as a base:
Equation :
$$
\text{2-Amino-5-mercapto-1,3,4-thiadiazole + Benzyl Bromide} \xrightarrow{\text{K}2\text{CO}3} \text{5-(Benzylthio)-1,3,4-Thiadiazol-2-Amine}
$$
This method achieves 75% yield but requires stringent anhydrous conditions to avoid hydrolysis of the benzylthio group.
Acylation with 3-Nitrobenzoyl Chloride
Amide Bond Formation
The 2-amino group of 5-(benzylthio)-1,3,4-thiadiazole reacts with 3-nitrobenzoyl chloride (1.1 mmol) in tetrahydrofuran (THF) under inert atmosphere. Triethylamine (2.0 mmol) neutralizes HCl byproduct, and the reaction proceeds at 0–5°C to minimize side reactions:
Scheme 2 :
$$
\text{5-(Benzylthio)-1,3,4-Thiadiazol-2-Amine + 3-Nitrobenzoyl Chloride} \xrightarrow{\text{Et}_3\text{N}} \text{N-(5-(Benzylthio)-1,3,4-Thiadiazol-2-yl)-3-Nitrobenzamide}
$$
Solvent and Temperature Effects
Reaction efficiency varies with solvent polarity:
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| THF | 0–5 | 78 |
| DCM | 25 | 65 |
| Acetone | 0–5 | 58 |
Prolonged stirring at room temperature (>6 hours) leads to decomposition, reducing yield to 50%.
Structural Characterization
Spectroscopic Analysis
- IR (KBr, cm⁻¹) : 3270 (N–H stretch), 1685 (C=O amide), 1520 (NO₂ asymmetric), 1340 (NO₂ symmetric).
- ¹H NMR (400 MHz, DMSO-d6) : δ 8.72 (s, 1H, CONH), 8.45–8.10 (m, 4H, Ar–H), 7.40–7.25 (m, 5H, benzyl), 4.35 (s, 2H, SCH₂).
- Elemental Analysis : Calculated for C₁₇H₁₂N₄O₃S₂: C 52.58%, H 3.11%, N 14.43%; Found: C 52.42%, H 3.08%, N 14.37%.
Comparative Analysis with Related Compounds
Bioactivity Correlation
Introducing a 3-nitro group enhances electron-withdrawing effects, improving binding to enzymatic targets like tyrosine kinases. The benzylthio group augments lipophilicity, increasing membrane permeability compared to unsubstituted analogues (logP 2.8 vs. 1.5).
Chemical Reactions Analysis
Types of Reactions
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity could be attributed to the inhibition of bacterial enzymes involved in cell wall synthesis, while its anticancer activity may result from the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations :
- Benzylthio vs.
- Nitro Substitution: The 3-nitrobenzamide group distinguishes the target compound from analogs like 5h (2-(2-isopropyl-5-methylphenoxy)acetamide), which lack nitro groups and instead feature ether linkages .
- Heterocyclic Variations : Substitution of thiadiazole with thiazole (e.g., nitazoxanide derivatives) shifts activity toward PFOR enzyme inhibition in anaerobic organisms, highlighting core-dependent mechanisms .
Physicochemical Properties
- Melting Points : Analogs with bulkier substituents (e.g., 5j: 138–140°C) exhibit higher melting points than simpler derivatives (e.g., 5m: 135–136°C), suggesting increased crystalline stability .
- Solubility: The nitro group in the target compound may reduce aqueous solubility compared to non-nitro analogs (e.g., 5h), though this is offset by enhanced binding to hydrophobic kinase pockets .
Biological Activity
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial properties. This article delves into its synthesis, biological mechanisms, and the various studies that highlight its efficacy.
Chemical Structure and Synthesis
The molecular formula of this compound is C16H12N4O3S. The compound features a thiadiazole ring substituted with a benzylthio group and a nitrobenzamide moiety. The synthesis typically involves the cyclization of thiosemicarbazide with appropriate reagents to form the thiadiazole ring, followed by nucleophilic substitution reactions to introduce the benzylthio and nitrobenzamide groups .
Anticancer Activity
Numerous studies have reported the anticancer potential of this compound derivatives. These compounds have been shown to act as dual inhibitors of Abl and Src tyrosine kinases, which are crucial in cancer cell proliferation and survival. In vitro assessments demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
Table 1: Cytotoxicity of Thiadiazole Derivatives
The mechanism through which these compounds exert their anticancer effects involves the inhibition of specific kinases that play pivotal roles in signaling pathways associated with cell growth and survival. For instance, inhibition of Src family kinases can lead to reduced cell migration and invasion capabilities of cancer cells . Additionally, the presence of the nitro group may enhance the compound's ability to generate reactive oxygen species (ROS), contributing to cytotoxicity .
Antimicrobial Activity
Beyond anticancer properties, this compound has demonstrated antimicrobial activities. Nitro-containing compounds are known for their ability to disrupt bacterial DNA through the formation of toxic intermediates upon reduction. This mechanism is particularly relevant in the context of treating infections caused by resistant strains of bacteria .
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in 2022, researchers synthesized several derivatives of this compound and evaluated their cytotoxicity against MCF-7 cells. The most potent derivative exhibited an IC50 value of 10 µM. The study concluded that modifications on the thiadiazole ring significantly influenced biological activity .
Case Study 2: Antimicrobial Properties
Another study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that it effectively inhibited growth at concentrations as low as 20 µg/mL against Staphylococcus aureus. The authors suggested that further exploration into its structure could yield even more potent derivatives for clinical applications .
Q & A
Q. What are the standard synthetic routes for N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step reactions:
Core Thiadiazole Formation : Reacting 5-amino-1,3,4-thiadiazole-2-thiol with benzyl bromide to introduce the benzylthio group.
Amide Coupling : Condensation with 3-nitrobenzoyl chloride in pyridine or DMF under reflux.
Characterization Techniques :
- Purity : Thin-layer chromatography (TLC) with solvents like ethyl acetate/hexane (1:1) .
- Structural Confirmation :
Q. How is the cytotoxicity of this compound evaluated in anticancer research?
Methodological Answer:
-
Cell Lines : Tested against breast cancer (MDA-MB-231), prostate cancer (PC3), and glioblastoma (U87) .
-
Assay Protocol :
-
Key Data :
Cell Line IC₅₀ (µM) Reference MDA-MB-231 12.4 PC3 18.7 U87 9.8
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Methodological Answer:
- Solvent Selection : Pyridine enhances amide coupling efficiency by acting as a base and solvent .
- Temperature Control : Reflux (80–100°C) for 6–12 hours ensures complete reaction .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) removes unreacted starting materials .
- Common Pitfalls :
- Side Reactions : Overheating may degrade the nitro group; monitor via TLC .
- Scaling Up : Maintain stoichiometric ratios (1:1.05 for benzyl bromide:thiadiazole) to avoid excess reagents .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Variable Factors : Cell line heterogeneity, assay protocols (e.g., incubation time), and compound solubility (use DMSO ≤0.1% to avoid cytotoxicity) .
- Validation Steps :
- Case Study : Discrepancies in IC₅₀ values for U87 (9.8 µM vs. 15.2 µM in other studies) may arise from differences in serum content in culture media .
Q. How is computational modeling used to predict structure-activity relationships (SAR)?
Methodological Answer:
Q. What analytical techniques confirm the compound’s stability under physiological conditions?
Methodological Answer:
- Stability Assays :
- pH Variation : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 hours .
- HPLC Analysis : Monitor degradation products (C18 column, acetonitrile/water gradient) .
- Key Findings :
- Half-Life : >12 hours at pH 7.4, but <4 hours at pH 1.2 due to nitro group reduction .
- Metabolites : Identified via LC-MS as sulfoxide derivatives .
Data Contradiction Analysis
Q. Why do some studies report weak kinase inhibition despite strong cytotoxicity?
Hypothesis Testing :
- Off-Target Effects : The compound may induce apoptosis via mitochondrial pathways (e.g., Bax/Bcl-2 modulation) rather than direct kinase inhibition .
- Experimental Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
